molecular formula C13H17N3O2 B3124139 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide CAS No. 315673-61-1

4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide

Cat. No.: B3124139
CAS No.: 315673-61-1
M. Wt: 247.29 g/mol
InChI Key: HYELHGXIPSSRHE-UHFFFAOYSA-N
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Description

3,4-dihydroquinolin-1(2H)-one is a bioactive natural scaffold used for plant disease management . Several derivatives of this scaffold have been synthesized for various applications .


Synthesis Analysis

These derivatives are synthesized using the Castagnoli–Cushman reaction . This reaction is appealing as it produces the desired products in a straightforward manner .


Molecular Structure Analysis

The molecular structure of these derivatives is complex and requires advanced techniques for analysis . A molecular docking study can reveal feasible binding modes of the compound to the protein target .


Chemical Reactions Analysis

The Castagnoli–Cushman reaction is a key chemical reaction involved in the synthesis of these derivatives . This reaction involves homophthalic anhydride and imines .


Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives can be studied using various techniques such as density functional theory and UV-visible study .

Scientific Research Applications

Pharmacological Activity

Derivatives of 4-oxo-3,4-dihydroquinazoline, similar in structure to the queried compound, exhibit a broad spectrum of pharmacological activities. For instance, certain derivatives have been found to possess significant antidepressant properties, comparable to the reference drug Imipramine. Additionally, some compounds demonstrate high anticonvulsant properties, rivaling classical anticonvulsant drugs like Depakine. The presence of specific substituents in these compounds, particularly in the quinazoline nucleus, is believed to contribute to their pronounced pharmacological effects, suggesting their potential in the development of new biologically active substances with desired therapeutic profiles (Ovsjanykova et al., 2016).

Biological Activities

In another study, 1,4-dihydroquinoline-3-carboxamide and 1,4-dihydroquinoline-3-carbohydrazide derivatives of gatifloxacin, a compound related to the queried chemical, were synthesized to enhance antibacterial, antifungal, and immunological activities. Among these derivatives, one compound exhibited exceptional anti-inflammatory properties, showing potent effects on the oxidative burst activity of various phagocytes and inhibiting T-cell proliferation, suggesting its potential as an anti-inflammatory agent with comparable antibacterial activity to gatifloxacin (Sultana et al., 2013).

Antimicrobial Activity

A study on novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones derived from 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid revealed that these compounds exhibited in vitro antimicrobial activity. This suggests that structural derivatives of the queried compound could also have potential applications in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).

Anti-tubercular Agents

Hydrazone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one nucleus, complexed with zinc, have been identified as new anti-tubercular agents. These compounds, particularly the zinc complexes, demonstrated very good anti-tubercular activity against Mycobacterium tuberculosis, indicating the potential of such derivatives in tuberculosis treatment (Mandewale et al., 2016).

Synthesis and Utility

Research on the copper-catalyzed oxidative [4 + 2]-cyclization reaction of glycine esters with anthranils, leading to 3,4-dihydroquinazolines, showcases an efficient method for synthesizing derivatives related to the queried compound. This method highlights the synthetic utility of such compounds in organic synthesis and drug development, offering a wide substrate tolerance and simple reaction conditions (Ren et al., 2019).

Mechanism of Action

The mechanism of action of these derivatives might involve the disruption of the biological membrane systems of certain pathogens . Further studies are needed to confirm this.

Future Directions

The results from studies on these derivatives can provide crucial information for further design and development of more potent 3,4-dihydroquinolin-1(2H)-one derivatives . Future research could focus on optimizing the synthesis process and exploring other potential applications.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c14-15-12(17)7-8-13(18)16-9-3-5-10-4-1-2-6-11(10)16/h1-2,4,6H,3,5,7-9,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYELHGXIPSSRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide
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4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide
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